molecular formula C19H17ClN2 B601755 Dehidro Desloratadina CAS No. 117811-20-8

Dehidro Desloratadina

Número de catálogo: B601755
Número CAS: 117811-20-8
Peso molecular: 308.8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridineb is an impurity of Desloratadine. It was used to validate a stability-indicating ultra-performance liquid chromatography (UPLC) method for Desloratadine and its impurities in pharma

Aplicaciones Científicas De Investigación

Prevención de la obesidad y el síndrome metabólico

Dehidro Desloratadina se ha utilizado en el desarrollo de una formulación de gel transdérmica destinada a prevenir o reducir la obesidad y los síndromes metabólicos {svg_1}. El gel contiene hidroxipropilmetilcelulosa, this compound y Transcutol®. La permeación del fármaco fue más rápida a través de la piel en comparación con las membranas sintéticas, lo que indica su potencial para reducir o eliminar los síndromes metabólicos asociados con la terapia antihistamínica oral {svg_2}.

Manejo de enfermedades alérgicas

This compound es un antihistamínico de segunda generación utilizado para el tratamiento de enfermedades alérgicas, incluida la rinitis alérgica y la urticaria idiopática crónica {svg_3}. Ha demostrado eficacia contra los síntomas asociados con la rinitis alérgica estacional y perenne, incluida la congestión nasal {svg_4}.

Tratamiento de la urticaria crónica

El compuesto se ha evaluado por su eficacia y viabilidad clínica en combinación con glicirrizinato de compuesto para el tratamiento de la urticaria crónica {svg_5}.

Estándares de referencia farmacéuticos

This compound se utiliza como un estándar de referencia de alta calidad para las pruebas farmacéuticas {svg_6}. Se utiliza en varias aplicaciones analíticas, incluidas las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos {svg_7}.

Fármaco antihistamínico

El fumarato de 8-cloro-11-(piperidin-4-ilideno)-11H-benzo[5,6]ciclohepta[1,2-b]piridina es un antagonista dual de los receptores de histamina H1 y factor activador de plaquetas. Se utiliza como antihistamínico {svg_8}.

Análisis Bioquímico

Biochemical Properties

Dehydro Desloratadine interacts with the histamine H1 receptor, preventing the binding of histamine and inhibiting many of histamine’s adverse effects . It is characterized by its physico-chemical properties, which have been fully characterized using analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Cellular Effects

Dehydro Desloratadine has been shown to have effects on various types of cells. For instance, it has been found to induce apoptosis and autophagy in human glioblastoma cell lines . It also decreases cell viability by increasing intracellular reactive oxygen species and caspase activity . Furthermore, it has been shown to reduce the expression of the main autophagy repressor mTOR and its upstream activator Akt .

Molecular Mechanism

Dehydro Desloratadine exerts its effects at the molecular level primarily through its action as a potent and selective antagonist of the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms associated with allergies .

Temporal Effects in Laboratory Settings

The effects of Dehydro Desloratadine have been observed to persist over a 24-hour dosing period . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine . It has a rapid onset of action, with effects observed as soon as 30 minutes after administration in a controlled allergen exposure model .

Dosage Effects in Animal Models

While specific studies on Dehydro Desloratadine in animal models are limited, studies on Desloratadine have shown that it has a predictable pharmacokinetic profile when administered with food and common medications . In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine, involves three sequential reactions, namely N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . Approximately 87% of a 14C-Desloratadine dose was equally recovered in urine and feces as metabolic products .

Subcellular Localization

Given that Desloratadine does not readily enter the central nervous system , it can be inferred that Dehydro Desloratadine may also have limited penetration into certain subcellular compartments

Actividad Biológica

Dehydro desloratadine is an active metabolite of desloratadine, a second-generation antihistamine. This compound exhibits various biological activities, particularly in the context of allergic responses and viral infections. This article explores the biological activity of dehydro desloratadine, including its mechanisms of action, efficacy in treating allergic conditions, and potential antiviral properties.

Dehydro desloratadine functions primarily as a selective antagonist for the H1 histamine receptor. Its mechanism involves:

  • Blocking Histamine Effects : By inhibiting H1 receptors, it prevents the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergy symptoms.
  • Antiviral Properties : Recent studies have indicated that desloratadine can inhibit SARS-CoV-2 infection by blocking the virus's entry into cells. It acts at an early stage in the viral lifecycle, specifically targeting the endosomal pathway used by the virus to enter host cells .

Efficacy in Allergic Conditions

Numerous clinical trials have assessed the efficacy of desloratadine in treating allergic rhinitis and urticaria. Key findings include:

  • Rapid Symptom Relief : In a study involving patients with perennial allergic rhinitis, desloratadine demonstrated significant symptom relief within hours of administration, with sustained effects over four weeks .
  • Comparison with Other Antihistamines : Desloratadine has been shown to be more potent than loratadine, with a 50-fold increase in vitro potency and a 10-fold increase in vivo potency .

Antiviral Activity

The antiviral activity of dehydro desloratadine has garnered attention due to its potential application in treating viral infections:

  • Inhibition of SARS-CoV-2 : In vitro studies revealed that desloratadine significantly reduces SARS-CoV-2 RNA production in infected cells. The compound exhibited an effective concentration (EC50) of approximately 0.7 µM and was not cytotoxic at therapeutic levels .
  • Broad-Spectrum Antiviral Effects : Beyond SARS-CoV-2, desloratadine also showed effectiveness against other coronaviruses, indicating a potential common mechanism of action against this viral family .

Case Studies and Clinical Evidence

  • Fixed Drug Eruption Case : A case report documented a patient who developed recurrent fixed drug eruptions linked to desloratadine use. Histological examination confirmed interface dermatitis consistent with drug-induced reactions .
  • Efficacy in Allergic Rhinitis : In a multicenter study involving 676 patients, desloratadine significantly reduced symptoms associated with perennial allergic rhinitis compared to placebo. The study highlighted its safety profile and lack of sedative effects even at higher doses .

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
AntihistamineSelective H1 receptor antagonist; reduces allergy symptoms
AntiviralInhibits SARS-CoV-2 entry; broad-spectrum activity
Safety ProfileWell-tolerated; minimal side effects
Fixed Drug EruptionDocumented cases related to desloratadine use

Propiedades

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQPELJDBELOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150762
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-20-8
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117811-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 210 mg (0.434 mmole) of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine and 526 mg (8.05 mmole) of zinc dust in 0.4 mL of acetic acid was heated at 60°-70° C. After 2 hr. 20 min. another 547 mg (8.37 mmole) of zinc dust was added. After another 30 min. the mixture was basified with 10% aqueous NaOH and extracted four times with CH2Cl2. The combined organic portions were washed once with water, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified via flash chromatography [5→6% MeOH/NH3 in CHCl3 ] to yield 71 mg (53%) of the title compound as a glass.
Name
8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
526 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
547 mg
Type
catalyst
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Desloratadine
Reactant of Route 2
Dehydro Desloratadine
Reactant of Route 3
Dehydro Desloratadine
Reactant of Route 4
Dehydro Desloratadine
Reactant of Route 5
Dehydro Desloratadine
Reactant of Route 6
Dehydro Desloratadine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.